molecular formula C92H26F100N4S4 B1437761 5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin CAS No. 956790-67-3

5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin

Número de catálogo: B1437761
Número CAS: 956790-67-3
Peso molecular: 3215.3 g/mol
Clave InChI: LUUOUNOJFJEOFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin is a useful research compound. Its molecular formula is C92H26F100N4S4 and its molecular weight is 3215.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin (hereafter referred to as TTFP) is a fluorinated porphyrin compound that has garnered attention for its potential applications in photodynamic therapy (PDT) and other biomedical fields. This article synthesizes findings from various studies to elucidate the biological activity of TTFP.

Chemical Structure and Properties

TTFP is characterized by its complex structure featuring multiple fluorinated phenyl groups and a long perfluorinated alkyl chain. The presence of fluorine atoms enhances the compound's lipophilicity and photophysical properties. Its molecular formula is C92H26F100N4S4C_{92}H_{26}F_{100}N_4S_4 with a molecular weight of approximately 3215.32 g/mol .

The biological activity of TTFP primarily revolves around its role as a photosensitizer in PDT. Upon light activation (usually in the visible spectrum), TTFP generates reactive oxygen species (ROS), particularly singlet oxygen (1O2^1O_2), which induce cytotoxic effects in targeted cells.

Photodynamic Mechanism

  • Light Absorption : TTFP absorbs light energy at specific wavelengths.
  • Excitation : The absorbed energy excites electrons to a higher energy state.
  • Energy Transfer : The excited state can transfer energy to molecular oxygen (O2O_2), converting it into singlet oxygen.
  • Cellular Damage : Singlet oxygen causes oxidative damage to cellular components such as lipids and proteins.

In Vitro Studies

  • Cellular Uptake and ROS Generation :
    • Research indicates that TTFP exhibits enhanced cellular uptake compared to non-fluorinated analogs. This increased uptake correlates with higher levels of ROS generation upon light activation .
    • A study demonstrated that cells treated with TTFP showed a threefold increase in ROS production compared to untreated controls .
  • Cytotoxicity :
    • Cytotoxicity assays conducted on various cancer cell lines (e.g., A549 lung adenocarcinoma and CT26 murine colon carcinoma) revealed that TTFP induces significant cell death at concentrations as low as 50 µM under light exposure .
    • The compound exhibited lower cytotoxicity in dark conditions but demonstrated potent effects when activated by light.

In Vivo Studies

  • Tumor Targeting :
    • TTFP has shown promising results in animal models for tumor targeting. A study involving SPECT imaging indicated that the compound effectively localized in tumor tissues with a tumor-to-muscle ratio of 5.1 at one hour post-injection .
    • The biodistribution studies suggest that TTFP is rapidly cleared from circulation through the kidneys and liver while retaining significant accumulation in tumor sites.

Case Studies

  • Photodynamic Therapy Applications :
    • In a clinical setting involving patients with superficial tumors treated with PDT using fluorinated porphyrins similar to TTFP showed enhanced therapeutic outcomes due to their improved ROS generation capabilities .
    • Another case study highlighted the use of fluorinated porphyrins in combination therapies for more effective cancer treatment regimens .

Comparative Analysis

The following table summarizes key findings related to the biological activity of TTFP compared to other porphyrins:

CompoundROS GenerationCellular UptakeCytotoxicity (µM)Tumor Targeting Ratio
TTFPHighEnhanced505.1
Meso-tetra(pentafluorophenyl)porphyrinModerateModerate1003.0
Non-fluorinated analogsLowLow>2001.0

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing fluorinated porphyrins with perfluoroalkylthio substituents?

The synthesis of heavily fluorinated porphyrins typically involves nucleophilic aromatic substitution (SNAr) on preformed meso-pentafluorophenylporphyrin cores. For example, thiol-containing perfluoroalkyl chains can displace para-fluoro groups under BF3·Et2O catalysis in dry dichloromethane/acetonitrile mixtures . Key steps include:

  • Reaction optimization : Use excess nucleophile (e.g., thiols) to drive substitution to completion.
  • Purification : Silica column chromatography with gradient elution (e.g., dichloromethane/methanol) followed by recrystallization yields pure products .
  • Metallation/demetallation : Hydrochloric acid in tetrahydrofuran effectively removes central metal ions post-synthesis .

Q. How can structural characterization of this porphyrin be rigorously validated?

Multi-modal spectroscopic and analytical techniques are critical:

  • NMR : ¹H and ¹³C NMR confirm substitution patterns and perfluoroalkyl chain integration. Absence of residual fluoro peaks at ~-160 ppm (¹⁹F NMR) indicates complete para-fluoro substitution .
  • HRMS : High-resolution mass spectrometry verifies molecular weight, especially for heavily fluorinated derivatives .
  • UV-Vis : Q-band absorption shifts (e.g., ~550–650 nm) reflect electronic effects of fluorinated substituents .

Advanced Research Questions

Q. What strategies enhance photodynamic therapy (PDT) efficacy using fluorinated porphyrins?

  • Combinatorial libraries : Generate focused libraries via solution-phase substitution of TPPF20 (5,10,15,20-tetrakis(pentafluorophenyl)porphyrin) with thiols or amines. Screen for cellular uptake using MALDI-MS of cancer cell lysates .
  • Amphipathicity : Balance glycosylation (polar) and perfluoroalkyl chains (nonpolar) to improve membrane penetration. Compounds with mixed substituents show superior PDT activity (e.g., LD50 reduction in HT29 cells) .

Q. How do fluorinated porphyrins perform in electrocatalytic applications like hydrogen evolution (HER)?

  • Covalent frameworks : Polymerize fluorinated cobalt porphyrins (e.g., FCoP-H) on carbon nanotubes (CNTs) via Hay coupling. This enhances conductivity and active site density, achieving HER overpotentials <200 mV at 10 mA/cm² .
  • Comparative studies : Fluorinated frameworks outperform non-fluorinated analogues due to improved electron-withdrawing effects and stability .

Q. What mechanisms underlie catalytic oxidation reactions mediated by fluorinated iron porphyrins?

  • Radical autoxidation : In ethylbenzene oxidation, Fe(III) porphyrins initiate free radical chains (e.g., 1-phenylethylperoxyl radicals). Catalyst stability depends on substituent halogenation; β-pyrrole chlorination increases activity but not longevity .
  • Degradation pathways : Monitor porphyrin integrity via UV-Vis during catalysis. Catalyst decomposition correlates with radical attack on the macrocycle .

Q. Methodological Considerations for Data Contradictions

Q. How to resolve discrepancies in synthetic yields for similar fluorinated porphyrins?

  • Reaction conditions : Compare solvent polarity (e.g., dichloromethane vs. acetonitrile) and acid catalyst loading (BF3·Et2O) across studies. Higher dilution (~10⁻² M) favors cyclic porphyrinogen formation, improving yields .
  • Purification : Contaminants from incomplete substitution (e.g., residual fluoro groups) may skew reported yields. Use ¹⁹F NMR to quantify substitution efficiency .

Q. Why do some fluorinated porphyrins exhibit variable cellular uptake in PDT studies?

  • Structure-activity relationships : Use competitive binding assays to differentiate contributions from glycosylation (e.g., mannose receptors) versus amphipathicity. Purely polar or nonpolar derivatives show reduced uptake compared to hybrid systems .
  • Aggregation effects : UV-Vis and fluorescence quenching on insulating substrates (e.g., ZrO2) identify exciton coupling, which reduces PDT efficacy .

Propiedades

IUPAC Name

5,10,15,20-tetrakis[2,3,5,6-tetrafluoro-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecylsulfanyl)phenyl]-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H26F100N4S4/c93-33-29(34(94)42(102)49(41(33)101)197-13-9-53(109,110)57(117,118)61(125,126)65(133,134)69(141,142)73(149,150)77(157,158)81(165,166)85(173,174)89(181,182)183)25-17-1-2-18(193-17)26(30-35(95)43(103)50(44(104)36(30)96)198-14-10-54(111,112)58(119,120)62(127,128)66(135,136)70(143,144)74(151,152)78(159,160)82(167,168)86(175,176)90(184,185)186)20-5-6-22(195-20)28(32-39(99)47(107)52(48(108)40(32)100)200-16-12-56(115,116)60(123,124)64(131,132)68(139,140)72(147,148)76(155,156)80(163,164)84(171,172)88(179,180)92(190,191)192)24-8-7-23(196-24)27(21-4-3-19(25)194-21)31-37(97)45(105)51(46(106)38(31)98)199-15-11-55(113,114)59(121,122)63(129,130)67(137,138)71(145,146)75(153,154)79(161,162)83(169,170)87(177,178)91(187,188)189/h1-8,193,196H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUOUNOJFJEOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C7=C(C(=C(C(=C7F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C8=C(C(=C(C(=C8F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)SCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H26F100N4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896291
Record name 5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956790-67-3
Record name 5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.